

# An In-depth Technical Guide to Fmoc-cycloleucine

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## Compound of Interest

Compound Name: *Fmoc-cycloleucine*

Cat. No.: B557860

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This guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-cycloleucine (**Fmoc-cycloleucine**), a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, structure, and applications, along with relevant experimental protocols.

## Core Properties of Fmoc-cycloleucine

**Fmoc-cycloleucine** is a derivative of the non-proteinogenic amino acid cycloleucine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.<sup>[1]</sup> This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be selectively removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.<sup>[2]</sup> The unique cyclic structure of the cycloleucine residue introduces conformational constraints into peptide backbones, which can enhance metabolic stability and receptor-binding affinity.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **Fmoc-cycloleucine**:

Property	Value	Source
Chemical Formula	C <sub>21</sub> H <sub>21</sub> NO <sub>4</sub>	[3][4][5]
Molecular Weight	351.4 g/mol	[1][3][4]
CAS Number	117322-30-2	[1][4]
Appearance	White to off-white powder	[1]
Melting Point	182 - 191 °C	[1]
Purity (HPLC)	≥94-99%	[1]
IUPAC Name	1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid	[3]
SMILES	C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C4	[3][6][7]

## Chemical Structure

The chemical structure of **Fmoc-cycloleucine** consists of a central cyclopentane ring bonded to both a carboxylic acid group and an Fmoc-protected amino group.

Figure 1: Chemical Structure of **Fmoc-cycloleucine** (Image of the chemical structure of **Fmoc-cycloleucine** would be displayed here in a real document)

## Experimental Protocols

### Synthesis of Fmoc-cycloleucine

This protocol describes the synthesis of **Fmoc-cycloleucine** from 1-aminocyclopentanecarboxylic acid and 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).[8]

Materials:

- 1-aminocyclopentanecarboxylic acid

- 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Acetonitrile
- Water
- 2N Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

**Procedure:**

- In a suitable reaction vessel, dissolve 1-aminocyclopentanecarboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of acetonitrile and water.
- To this stirring solution, add Fmoc-OSu (1.2 eq).
- Allow the reaction mixture to stir overnight at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the majority of the solvent by distillation under reduced pressure.
- Adjust the pH of the remaining aqueous solution to 2 using 2N HCl.
- Extract the product with dichloromethane (3x volumes).
- Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

- Concentrate the dried organic phase under reduced pressure to yield the crude product.
- Purify the crude residue by silica gel flash column chromatography using a petroleum ether/ethyl acetate (20:1) gradient to obtain pure **Fmoc-cycloleucine** as a white solid.[8]

## Fmoc-Solid Phase Peptide Synthesis (SPPS) using Fmoc-cycloleucine

This protocol outlines the general steps for incorporating **Fmoc-cycloleucine** into a peptide chain using manual Fmoc-SPPS.

### Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-cycloleucine**
- Coupling reagent (e.g., HCTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)
- Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- DMF (peptide synthesis grade)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel

### Procedure:

#### Step 1: Resin Preparation

- Place the desired amount of resin in the synthesis vessel.
- Swell the resin in DMF for at least 1 hour.[9]
- Wash the resin with DMF (3x).

### Step 2: Fmoc Deprotection

- Add the 20% piperidine in DMF solution to the resin.
- Agitate the mixture for 5-10 minutes.[9]
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

### Step 3: Amino Acid Coupling

- In a separate vial, dissolve **Fmoc-cycloleucine** (3-5 eq) and the coupling reagent (e.g., HCTU, 3-5 eq) in DMF.
- Add the base (e.g., DIPEA, 6-10 eq) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.[2]
- Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

### Step 4: Chain Elongation

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

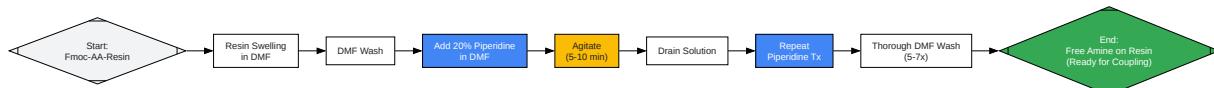
### Step 5: Cleavage and Final Deprotection

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and peptide sequence.

## Visualizations

### Workflow for Fmoc Deprotection in SPPS

The following diagram illustrates the key steps involved in the removal of the Fmoc protecting group from a resin-bound amino acid during solid-phase peptide synthesis.



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Caption: Fmoc deprotection workflow in solid-phase peptide synthesis.

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